Anlotinib VEGFR2 Potency: 20-Fold Superior IC50 Compared to Sunitinib
In a direct in vitro kinase inhibition assay, anlotinib demonstrated substantially greater potency against VEGFR2 than sunitinib, with an IC50 value of 0.2 ± 0.1 nM compared to 4.0 ± 2.9 nM for sunitinib [1]. This represents an approximately 20-fold difference in inhibitory concentration. Additionally, anlotinib showed greater potency against VEGFR3 (IC50 = 0.7 ± 0.1 nM vs. 15.7 ± 2.1 nM for sunitinib, approximately 22-fold difference) and VEGFR1 (IC50 = 26.9 ± 7.7 nM vs. 71.5 ± 12.8 nM, approximately 2.7-fold difference) [1]. However, sunitinib demonstrated superior potency against PDGFRβ (IC50 = 7.7 ± 2.2 nM vs. 115.0 ± 62.0 nM for anlotinib, approximately 15-fold difference) [1]. Both compounds showed no significant inhibition of c-Met, c-Src, HER2, or EGFR (all IC50 > 2000 nM) [1]. The FGFR1 IC50 for anlotinib is 11.7 nM [2].
| Evidence Dimension | In vitro kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | VEGFR2: 0.2 ± 0.1 nM; VEGFR3: 0.7 ± 0.1 nM; VEGFR1: 26.9 ± 7.7 nM; PDGFRβ: 115.0 ± 62.0 nM; c-Kit: 14.8 ± 2.5 nM; FGFR1: 11.7 nM |
| Comparator Or Baseline | Sunitinib VEGFR2: 4.0 ± 2.9 nM; VEGFR3: 15.7 ± 2.1 nM; VEGFR1: 71.5 ± 12.8 nM; PDGFRβ: 7.7 ± 2.2 nM; c-Kit: 11.0 ± 1.5 nM |
| Quantified Difference | VEGFR2: 20-fold lower IC50 for anlotinib; VEGFR3: 22-fold lower IC50 for anlotinib; VEGFR1: 2.7-fold lower IC50 for anlotinib; PDGFRβ: 15-fold lower IC50 for sunitinib |
| Conditions | Recombinant human tyrosine kinase in vitro biochemical assay; mean ± SD from n=3 independent experiments |
Why This Matters
Researchers studying VEGFR2/3-driven angiogenesis in preclinical models should select anlotinib over sunitinib to achieve more potent target engagement at equivalent molar concentrations, enabling lower dosing requirements in in vivo studies.
- [1] Lin B, Song X, Yang D, et al. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor. Cancer Sci. 2018;109(4):1207-1219. Table 1. View Source
- [2] Bertin Bioreagent. Anlotinib (hydrochloride) Technical Datasheet. CAT No. 27655. View Source
